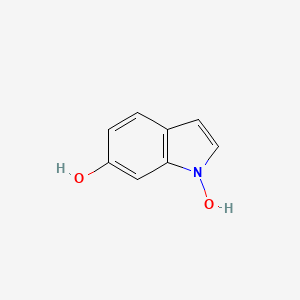

1H-Indole-1,6-diol

Description

Structure

3D Structure

Properties

CAS No. |

877470-66-1 |

|---|---|

Molecular Formula |

C8H7NO2 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

1-hydroxyindol-6-ol |

InChI |

InChI=1S/C8H7NO2/c10-7-2-1-6-3-4-9(11)8(6)5-7/h1-5,10-11H |

InChI Key |

OBGDZGCKBSAVOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1h Indole 5,6 Diol

Strategies for the Preparation of 1H-Indole-5,6-diol and its Precursors

The construction of the 1H-Indole-5,6-diol scaffold can be achieved through various synthetic routes, ranging from biocatalytic transformations that mimic nature's pathways to robust chemical reactions that build the indole (B1671886) core from simple precursors.

Biocatalysis provides a powerful and green approach for the synthesis of complex molecules under mild conditions. researchgate.net In nature, 1H-Indole-5,6-diol (also known as 5,6-dihydroxyindole (B162784) or DHI) is a key intermediate in the eumelanin (B1172464) biosynthetic pathway. nih.gov This natural process serves as a model for enzymatic synthetic strategies.

In mammalian systems, the enzyme tyrosinase initiates the pathway by oxidizing tyrosine to dopaquinone. Following a series of transformations, the intermediate dopachrome (B613829) is converted to DHI. nih.gov In insects, a specific enzyme named dopachrome decarboxylase/tautomerase catalyzes the conversion of dopachrome to DHI. nih.gov These enzymatic routes highlight the potential for using isolated enzymes or whole-cell systems for the targeted production of DHI from precursors like L-DOPA.

Beyond the natural pathway, other enzymatic systems have been explored for synthesizing functionalized indole derivatives. For instance, monooxygenase systems, such as the flavin-dependent monooxygenase Hind8, have been successfully employed to convert various indole derivatives into indigoid compounds. researchgate.net These biocatalytic methods offer high selectivity and can be used to introduce specific functional groups, providing access to novel DHI derivatives with tailored properties, such as increased water solubility through the enzymatic introduction of carboxyl groups. researchgate.net

Table 1: Key Enzymes in the Biosynthesis of 1H-Indole-5,6-diol and Related Compounds

| Enzyme | Precursor | Product | Organism Type |

| Tyrosinase | Tyrosine / L-DOPA | Dopaquinone | Mammals, Insects |

| Dopachrome Tautomerase | Dopachrome | 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Mammals |

| Dopachrome Decarboxylase/Tautomerase | Dopachrome | 1H-Indole-5,6-diol (DHI) | Insects |

| Monooxygenases | Indole Derivatives | Hydroxylated Indoles / Indigoids | Bacteria |

Dehydrogenative Condensation Reactions for Indole Ring Formation from Diols and Anilines

Acceptorless dehydrogenative condensation (ADC) represents a powerful and atom-economical method for constructing the indole ring system directly from readily available anilines and diols. rsc.orgdeepdyve.com This strategy avoids harsh reagents and often utilizes heterogeneous catalysts, which can be recovered and reused.

The reaction typically involves the condensation of an aniline (B41778) with a vicinal diol, such as ethylene (B1197577) glycol, at elevated temperatures. researchgate.netacs.org A combination of heterogeneous catalysts, such as Platinum on Alumina (Pt/Al₂O₃) and Zinc Oxide (ZnO), has been found to be effective in promoting this transformation. researchgate.netacs.org The catalytic system facilitates the dehydrogenation of the diol, followed by condensation with the aniline and subsequent cyclization to form the indole ring.

This methodology has been successfully applied to synthesize a range of indole derivatives. deepdyve.com For example, the reaction of various anilines with ethylene glycol yields the corresponding pyrrole-ring unsubstituted indoles. researchgate.netacs.org The scope of the reaction can be extended by using substituted diols; for instance, 2,3-butanediol (B46004) affords 2,3-dimethyl indoles. rsc.orgdeepdyve.com Research indicates that the reaction proceeds most efficiently with anilines bearing electron-donating substituents. researchgate.net

Table 2: Catalytic Systems for Dehydrogenative Condensation of Anilines and Diols

| Catalyst System | Diol | Amine | Solvent | Temperature (°C) | Product Type |

| Pt/Al₂O₃ and ZnO | Ethylene Glycol | Substituted Anilines | NMP | 175 | Unsubstituted Indoles |

| Pt/Al₂O₃ and ZnO | 2,3-Butanediol | Substituted Anilines | NMP | - | 2,3-Dimethyl Indoles |

| Pt/Al₂O₃ and ZnO | 1,2-Cyclohexanediol | Substituted Anilines | NMP | - | Tetrahydrocarbazoles |

Multi-Component Reactions for Diverse 1H-Indole-5,6-diol Derivative Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular diversity. rsc.orgresearchgate.net Several MCRs have been developed for the de novo synthesis of the indole core, which can be adapted for the preparation of diverse derivatives of 1H-Indole-5,6-diol. researchgate.net

One notable approach involves a two-step sequence beginning with an Ugi MCR, which combines an aniline, an aldehyde, an isocyanide, and a carboxylic acid. researchgate.net The resulting intermediate can then undergo an acid-induced cyclization to construct the indole scaffold. By choosing an appropriately substituted aniline precursor (e.g., a dimethoxyaniline), this method can provide access to the core structure of protected 1H-Indole-5,6-diol.

The versatility of MCRs allows for the synthesis of a wide array of functionalized indoles by simply varying the starting components. rsc.org For example, reactions can be designed to introduce substituents at various positions of the indole ring, including the C2 and C3 positions, which are crucial for modulating the electronic and biological properties of the molecule. rsc.orgresearchgate.net

Biomimetic synthesis seeks to replicate nature's elegant and efficient strategies for constructing complex molecules. nih.gov The biosynthesis of eumelanin provides a direct blueprint for the synthesis and polymerization of 1H-Indole-5,6-diol. nih.gov In this pathway, DHI does not exist as a stable endpoint but rather as a highly reactive monomer that undergoes rapid oxidative polymerization. researchgate.netnih.gov

A key biomimetic approach involves mimicking this oxidative coupling. The chemical or enzymatic oxidation of DHI leads to the formation of oligomeric intermediates, primarily dimers and trimers, which eventually grow into the insoluble melanin (B1238610) biopolymer. unina.itresearchgate.net By controlling the reaction conditions, it is possible to isolate small amounts of these dimers, which are crucial for understanding the structure of eumelanin. This process highlights that the primary "synthesis" in a biomimetic context is often one of controlled polymerization and oligomerization rather than the isolation of the monomer itself.

Other biomimetic strategies focus on synthesizing complex indole alkaloids that are believed to be biosynthesized from common intermediates. researchgate.net For example, synthetic routes have been developed that proceed through unstable dehydrosecodine-type intermediates to rapidly assemble diverse and complex alkaloidal scaffolds. researchgate.net While not directly targeting 1H-Indole-5,6-diol, these approaches showcase the power of biomimicry in constructing intricate indole-containing architectures.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several modern methods for indole synthesis align with these principles, offering more sustainable routes to 1H-Indole-5,6-diol and its derivatives.

Multi-component reactions, as discussed previously, are inherently green as they often improve atom economy and reduce the number of synthetic steps and purification procedures. researchgate.net Performing these reactions in benign solvents like ethanol, without the need for metal catalysts, further enhances their environmental credentials. Such processes can outperform traditional methods by a significant margin when evaluated by green metrics like the E-factor (mass ratio of waste to desired product). researchgate.net

Another green approach utilizes visible-light photocatalysis. An unprecedented synthesis of pyrido[1,2-a]indol-6(7H)-ones was developed via a formal (4 + 2) cycloaddition of indole-derived bromides and alkenes. This method operates under extremely mild conditions and shows high reaction efficiency, often facilitated by the use of microchannel reactors. rsc.org Furthermore, the use of heterogeneous catalysts in dehydrogenative condensation reactions is a key green strategy, as these catalysts can be easily separated from the reaction mixture and reused, minimizing waste. rsc.orgresearchgate.net

Functionalization and Derivatization Strategies of 1H-Indole-5,6-diol

The functionalization of 1H-Indole-5,6-diol is dominated by the high reactivity of its catechol (ortho-dihydroxybenzene) moiety. This group is highly susceptible to oxidation, which is both a significant challenge for controlled chemical manipulation and the basis for its most important biological function as a melanin precursor. unina.itresearchgate.net

The primary chemical transformation of DHI is its oxidative polymerization. One-electron oxidation yields a semiquinone radical (SQ), while two-electron oxidation produces the highly unstable and elusive indole-5,6-quinone (B1222607) (IQ). researchgate.net These reactive intermediates rapidly couple with other DHI molecules to form a mixture of dimers, including 2,2'-, 2,4'-, and 2,7'-linked biindolyls, which are the key building blocks of eumelanin. unina.it

To perform selective derivatization at other positions of the indole ring (such as C2, C3, or N1), the reactive hydroxyl groups must first be protected. Common protecting groups for the catechol moiety include benzyl (B1604629) (Bn) or acetyl (Ac) groups. unina.itrsc.org Once protected, the indole scaffold becomes amenable to a wider range of chemical transformations.

For example, the protected 5,6-diacetoxyindole (B75982) can be regioselectively iodinated at the C3 position. unina.it This 3-iodo derivative serves as a versatile intermediate for further functionalization via cross-coupling reactions. N-acetylation of the indole nitrogen can modify the substrate's reactivity, enabling successful Sonogashira coupling reactions with terminal alkynes to introduce new carbon-carbon bonds at the C3 position. unina.it These strategies, which rely on careful protection and activation, are essential for the synthesis of well-defined oligomers and functionalized derivatives of 1H-Indole-5,6-diol for materials science and medicinal chemistry applications. organic-chemistry.orgderpharmachemica.comresearchgate.net

Table 3: Selected Functionalization Reactions of Protected 1H-Indole-5,6-diol

| Starting Material | Reagent(s) | Position Functionalized | Reaction Type | Product |

| 5,6-Diacetoxyindole | N-Iodosuccinimide (NIS) | C3 | Electrophilic Iodination | 5,6-Diacetoxy-3-iodoindole |

| 1-Acetyl-5,6-diacetoxy-3-iodoindole | Terminal Alkyne, Pd/Cu catalyst | C3 | Sonogashira Coupling | 3-Alkynyl-1-acetyl-5,6-diacetoxyindole |

| 5,6-Dibenzyloxyindole | Acetic Anhydride, DMAP | N1 | N-Acetylation | 1-Acetyl-5,6-dibenzyloxyindole |

Selective Functionalization of the Indole Nucleus

The presence of multiple reactive sites in the 1H-indole-5,6-diol nucleus presents a significant challenge for selective functionalization. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, while the catechol moiety can undergo oxidation. Consequently, developing strategies to achieve site-selectivity is crucial for the synthesis of well-defined derivatives.

One common approach to control the reactivity of the diol functionality is through the use of protecting groups. For instance, a laboratory synthesis of 5,6-dihydroxyindole can be achieved starting from 3,4-dibenzyloxybenzaldehyde. The benzyl groups protect the hydroxyls, allowing for subsequent reactions to be carried out on other parts of the molecule before their removal via hydrogenolysis.

Research has also focused on leveraging the inherent reactivity differences of the various positions on the indole ring. Poly-functional indoles with substituents at the C5 and C6 positions are prevalent in many natural products and pharmaceuticals. researchgate.net Bio-inspired synthetic processes that mimic the enzymatic oxidation of tyrosine to melanin have been developed to convert phenethylamino-phenols into 5,6-di-functionalized indoles through the direct oxidation of C-H, N-H, and O-H bonds. researchgate.net

Introduction of Methoxy (B1213986) Substituents and their Impact on Reactivity

The introduction of methoxy groups in place of the hydroxyls on the indole ring can significantly alter the compound's reactivity and properties. Methoxy-activated indoles are of considerable interest due to their presence in numerous biologically active natural products and their utility in the development of chemosensors and pharmaceuticals. chim.it The synthesis of these derivatives often starts from commercially available materials like di- and trimethoxyaniline and benzaldehyde (B42025) derivatives, employing classic indole synthesis methods such as the Fischer, Bischler, and Hemetsberger syntheses. chim.it

A specific example is the synthesis of 5,6-dimethoxyindole. One synthetic route involves a microwave-assisted Cadogan synthesis from an appropriate precursor. chim.it The presence of methoxy groups generally increases the electron-donating character of the benzene (B151609) portion of the indole, which can enhance the reactivity of the indole nucleus towards electrophiles. Furthermore, the synthesis of methoxyindoles provides a strategic avenue to diversify the regiochemical behavior of the indole system. chim.it

Table 1: Comparison of Synthetic Strategies for Methoxy-Activated Indoles

| Synthesis Method | Starting Materials | Key Features |

| Fischer Indole Synthesis | Phenylhydrazines and aldehydes/ketones | Widely applicable, acid-catalyzed |

| Bischler Indole Synthesis | α-Halo-ketones and anilines | Good for specific substitution patterns |

| Hemetsberger Indole Synthesis | α-Azido-cinnamic esters | Thermal or photochemical cyclization |

| Cadogan Synthesis | o-Nitrophenyl compounds and triethyl phosphite | Reductive cyclization |

Synthesis of Poly(indoles) for Functional Materials Research

The ability of 1H-indole-5,6-diol to undergo polymerization is central to its role in melanin formation and is also harnessed for the creation of functional materials. The oxidative polymerization of DHI leads to the formation of eumelanin, a complex, dark-colored polymer. nih.gov This process can be initiated non-enzymatically through exposure to air in an aqueous solution. nih.gov

The resulting poly(indoles) are being investigated for a variety of applications, including as conducting polymers and for energy storage. openmedicinalchemistryjournal.com The synthesis of these polymers can be influenced by the reaction conditions. For example, the polymerization of DHI can proceed via a free radical coupling mechanism, leading to a range of dimeric, trimeric, and higher oligomeric structures. nih.gov The primary linkages formed during the initial stages of polymerization are between the 2, 4, and 7 positions of the indole units. researchgate.net

Mechanistic Investigations of 1H-Indole-5,6-diol Chemical Transformations

Oxidation Pathways and Radical Mechanisms

The oxidation of 1H-indole-5,6-diol is a complex process that proceeds through several reactive intermediates. Upon exposure to an oxidizing agent or even atmospheric oxygen, DHI can undergo a one-electron oxidation to form a semiquinone radical. nih.govrsc.org This radical species is a key intermediate in the subsequent polymerization process. Two molecules of the semiquinone radical can then undergo a redox reaction, regenerating one molecule of DHI and producing a two-electron oxidation product, indole-5,6-quinone. nih.gov

The indole-5,6-quinone is highly reactive and can exist in different isomeric forms. nih.gov These quinone species readily react with other DHI molecules or oligomers, leading to the formation of dimers and trimers. researchgate.net The initial oxidative coupling is believed to predominantly occur at the 2-position of the DHI molecule. nih.gov As the polymerization progresses, a variety of linkages are formed, resulting in the complex, irregular structure of eumelanin. researchgate.net

Table 2: Key Intermediates in the Oxidation of 1H-Indole-5,6-diol

| Intermediate | Formation | Role in Polymerization |

| Semiquinone Radical | One-electron oxidation of DHI | Key radical intermediate |

| Indole-5,6-quinone | Two-electron oxidation of DHI or disproportionation of semiquinone | Highly reactive electrophile |

| Dimeric and Trimeric Adducts | Reaction of quinone with DHI or other oligomers | Building blocks of the polymer |

Role of Catalysts in Synthetic Pathways

Catalysts play a crucial role in directing the synthesis of 1H-indole-5,6-diol and its derivatives. In one of the synthetic routes to 5,6-dihydroxyindole, a catalytic reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene is employed. google.com This reaction is carried out in the presence of hydrogen gas and a platinum-group metal catalyst. google.com

The preferred catalysts for this transformation are palladium, platinum, or rhodium, often supported on a solid carrier such as activated carbon or alumina. google.com Palladium on carbon (Pd/C) is a particularly effective and commonly used catalyst for this process. google.com The use of these catalysts allows for a direct, one-step conversion to the desired product in high yield and purity. google.com In the broader context of indole synthesis, various other catalysts are employed, including cellulose (B213188) sulfuric acid and iron-based nanoparticles, to promote different types of indole-forming reactions. openmedicinalchemistryjournal.com

Reaction Mechanism Elucidation via Isotopic Labeling and Kinetic Studies

To gain a deeper understanding of the reaction mechanisms involved in the transformations of 1H-indole-5,6-diol, researchers have employed techniques such as isotopic labeling and kinetic studies. Isotopic labeling can be used to trace the fate of specific atoms throughout a reaction. For example, deuterated 1H-indole-5,6-diol (1d-indole-5,6-diol-d2) has been prepared by dissolving the compound in deuterated methanol. rsc.org This labeled compound can then be used in subsequent reactions to probe mechanistic details.

Pulse radiolysis is a powerful technique for studying the kinetics of fast reactions involving radical intermediates. This method has been used to study the reactions of the indole semiquinone radicals produced from the one-electron oxidation of DHI. rsc.org These studies have allowed for the determination of the second-order rate constants for the interaction of the semiquinone radical with DHI. rsc.org Such kinetic data are invaluable for building accurate models of the oxidation and polymerization processes.

Biosynthetic Pathways and Metabolic Roles of 1h Indole 5,6 Diol

Melanin (B1238610) Biosynthesis: 1H-Indole-5,6-diol as a Key Intermediate

1H-Indole-5,6-diol is a critical intermediate in the production of eumelanin (B1172464), the brown-to-black pigment found in skin, hair, and eyes. Eumelanin is formed through the oxidative polymerization of DHI and its carboxylated counterpart, 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The structure of DHI, featuring two hydroxyl groups on the indole (B1671886) ring, renders it highly reactive and susceptible to oxidation, which is a driving force in the formation of melanin.

The formation of 1H-Indole-5,6-diol is a multi-step enzymatic process that begins with the amino acid tyrosine. A key enzyme in this pathway is tyrosinase.

Tyrosinase: This multifunctional, copper-containing enzyme catalyzes the initial, rate-limiting step in melanin synthesis, which is the oxidation of L-tyrosine to dopaquinone. nih.gov Tyrosinase also facilitates the conversion of L-dopachrome into 1H-Indole-5,6-diol. wikipedia.org In humans, tyrosinase exhibits a broader substrate specificity than in other mammals, as it can also function as a DHICA oxidase, directly oxidizing DHICA. nih.gov

Dopachrome (B613829) Tautomerase (Dct): Also known as tyrosinase-related protein 2 (TRP-2), this enzyme isomerizes dopachrome to form 5,6-dihydroxyindole-2-carboxylic acid (DHICA). google.com DHI and DHICA then act as building blocks for the eumelanin polymer.

The enzymatic pathway from tyrosine to DHI involves several intermediates, as detailed in the table below.

| Precursor | Intermediate | Enzyme(s) | Product |

| L-Tyrosine | L-DOPA, Dopaquinone | Tyrosinase | L-Dopachrome |

| L-Dopachrome | - | Tyrosinase / Spontaneous reaction | 1H-Indole-5,6-diol (DHI) |

| L-Dopachrome | - | Dopachrome Tautomerase (Dct) | 5,6-dihydroxyindole-2-carboxylic acid (DHICA) |

This table outlines the enzymatic conversion steps leading to the formation of 1H-Indole-5,6-diol (DHI) and the related compound DHICA from L-tyrosine.

The production and polymerization of 1H-Indole-5,6-diol are tightly regulated processes. Uncontrolled accumulation of DHI can lead to cytotoxicity, which necessitates specific regulatory mechanisms within melanocytes. One such proposed mechanism is a "DHI blocking factor" that helps manage its levels.

A crucial aspect of regulation is the ratio of DHI to DHICA. thegoodscentscompany.com This ratio influences the final structure and properties of the eumelanin polymer. Dopachrome tautomerase plays a significant role in this regulation by controlling the conversion of dopachrome to DHICA, thereby influencing the amount of dopachrome available to spontaneously form DHI. google.com The enzyme can therefore modulate the DHI/DHICA ratio, which is a key factor in the final stages of mammalian melanogenesis. thegoodscentscompany.com

Broader Tryptophan Metabolic Pathways Involving Indole Derivatives

While 1H-Indole-5,6-diol is a product of tyrosine metabolism, it belongs to the larger family of indole compounds, which are primarily derived from the essential amino acid tryptophan. dovepress.commdpi.com In humans, tryptophan is metabolized through several routes, including pathways mediated by the gut microbiota, which convert it into a variety of indole derivatives. metabolon.com These metabolites are not merely waste products but act as important signaling molecules. dovepress.com

The gut microbiota plays a pivotal role in metabolizing dietary tryptophan that reaches the large intestine. researchgate.net A significant portion, around 4-6%, of tryptophan is processed via the indole metabolic pathway by gut bacteria. dovepress.com

Bacterial Conversion: Numerous bacterial species, including both Gram-positive and Gram-negative bacteria like Escherichia coli and members of the Bacteroides and Clostridium genera, possess the enzyme tryptophanase. dovepress.comfrontiersin.org This enzyme catalyzes the conversion of tryptophan into indole, pyruvate, and ammonia. frontiersin.org

The biooxidation of indole, a key process in its metabolism, is carried out by various enzymatic systems in microorganisms, plants, and animals. ajol.info These enzymes are primarily oxygenases that introduce oxygen atoms into the indole ring.

Oxygenases: Many enzymes capable of oxidizing indole to indoxyl (3-hydroxyindole) have been identified, including naphthalene (B1677914) dioxygenase (NDO), multicomponent phenol (B47542) hydroxylases (mPH), and flavin-containing monooxygenases (FMOs). ajol.infofrontiersin.org

Cytochrome P450 Monooxygenases (P450s): This superfamily of enzymes is significantly involved in indole metabolism in humans. nih.gov Indole absorbed from the gut is oxidized by hepatic P450 enzymes. Research has shown that human P450s, particularly CYP2A6, CYP2C19, and CYP2E1, can oxidize indole into a variety of products. nih.gov The primary product is often oxindole, but other metabolites include indoxyl, isatin, and 6-hydroxyindole. nih.gov Indoxyl can be further oxidized and dimerized to form indigoid pigments like indigo (B80030) and indirubin. nih.gov

| Enzyme Family | Specific Examples | Key Reaction |

| Dioxygenases | Naphthalene dioxygenase (NDO) | Oxidize indole to indoxyl |

| Monooxygenases | Multicomponent phenol hydroxylase (mPH), Flavin monooxygenase (FMO) | Oxidize indole to indoxyl |

| Cytochrome P450s | CYP2A6, CYP2C19, CYP2E1 (Human) | Oxidize indole to oxindole, indoxyl, isatin, and other products |

This table summarizes the major enzymatic systems involved in the biooxidation of indole.

In addition to enzyme-catalyzed reactions, nonenzymatic transformations also contribute to the diversity of indole-containing compounds in nature. These spontaneous chemical reactions can occur under specific physiological conditions.

Melanin Pathway: Within the melanogenesis pathway, the conversion of dopachrome to 1H-Indole-5,6-diol can occur spontaneously without enzymatic catalysis. google.com

Alkaloid Biosynthesis: Research into the biosynthesis of complex indole alkaloids has revealed the importance of nonenzymatic steps. For instance, the biosynthesis of ipecac alkaloids is thought to be initiated by a nonenzymatic Pictet-Spengler reaction. researchgate.net In the formation of cladoniamides, a family of bisindole alkaloids, nonenzymatic, base-catalyzed rearrangements are responsible for generating some of the observed structural diversity from enzymatically produced intermediates. nih.govscispace.com Furthermore, some studies suggest the possibility of nonenzymatic routes for the production of indole-3-acetic acid (IAA) in certain bacteria. science.gov These findings highlight how nature can leverage spontaneous chemical reactivity to expand the structural variety of natural products derived from enzymatic pathways. nih.govresearchgate.net

Biosynthesis of Related Indole-Diterpenes and their Enzymes

Indole-diterpenes (IDTs) represent a vast and structurally diverse class of secondary metabolites produced primarily by filamentous fungi. wgtn.ac.nzresearchgate.net These compounds are characterized by a core structure comprising an indole moiety, typically derived from tryptophan, fused to a diterpenoid skeleton originating from geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netnih.gov The significant bioactivities of many IDTs have spurred considerable research into their complex biosynthetic pathways. wgtn.ac.nz

The biosynthesis of the intricate carbon skeletons of IDTs is a multi-step process orchestrated by a series of specialized enzymes. These enzymatic reactions are responsible for generating the remarkable structural variety observed within this class of natural products. The general strategy for their formation involves a two-stage synthesis of a core scaffold, followed by late-stage modifications that introduce further complexity. rsc.org

The initial and crucial step in the biosynthesis of many indole-diterpenes is the construction of a common intermediate, 3-geranylgeranylindole. acs.org Subsequent enzymatic steps, including epoxidation and a cascade of cyclizations analogous to steroid biosynthesis, lead to the formation of the diverse carbon frameworks. acs.org

The enzymes involved in IDT biosynthesis can be broadly categorized into two main groups: 'core' enzymes and 'decoration' enzymes. wgtn.ac.nz

Core Enzymes : These are responsible for constructing the initial cyclized architecture of the IDT skeleton. The genes encoding these enzymes are conserved across known IDT biosynthetic gene clusters. wgtn.ac.nz Key among these are prenyltransferases, FAD-dependent monooxygenases, and terpene cyclases. nih.gov

Decoration Enzymes : This group of enzymes introduces a wide array of chemical modifications to the core skeleton, such as oxidations, prenylations, and halogenations. These modifications are highly pathway-specific and are the primary source of the vast structural diversity among indole-diterpenes. wgtn.ac.nz

A closer look at the key enzyme classes reveals their specific roles in the biosynthetic pathway:

Prenyltransferases (PTs) : These enzymes are involved in the initial steps of the pathway. For instance, enzymes like LtmG and PaxG catalyze the formation of GGPP from farnesyl pyrophosphate (FPP). Subsequently, prenyltransferases such as LtmC, TerC, and PaxC catalyze the formation of the key intermediate, 3-geranylgeranylindole. nih.gov

Flavin-Dependent Monooxygenases (FMOs) and Cytochrome P450 Monooxygenases : These enzymes play a critical role in oxidation reactions. An epoxidase, often a FAD-dependent monooxygenase (like PaxM), is responsible for the epoxidation of the geranylgeranyl chain of 3-geranylgeranylindole. wgtn.ac.nzgoogle.com This epoxidation is a key step that initiates the cyclization cascade. acs.org Other P450 monooxygenases, such as PaxP and PaxQ in the paxilline (B40905) pathway, are involved in later oxidative modifications of the cyclized intermediates. google.com For example, P450 enzymes can catalyze the three-step oxidation of a diene intermediate to form a bicyclic system. nih.gov

Terpene Cyclases (TCs) : Following epoxidation, terpene cyclases (like PaxB) catalyze the complex cyclization of the terpene chain. wgtn.ac.nznih.gov The action of these cyclases, in concert with FMOs, leads to the formation of foundational structures like paspaline (B1678556), a common precursor for many tremorgenic indole-diterpenes. researchgate.netnih.gov The diversity in the cyclization patterns generated by different terpene cyclases is a major contributor to the structural variety of IDTs. wgtn.ac.nz

The table below summarizes the key enzymes and their functions in the biosynthesis of selected indole-diterpenes.

| Enzyme Class | Specific Enzyme Example(s) | Function in Biosynthesis | Precursor/Substrate | Product | Reference |

| GGPP Synthase | PaxG | Synthesizes Geranylgeranyl Diphosphate (GGPP) | Farnesyl Pyrophosphate (FPP) | Geranylgeranyl Diphosphate (GGPP) | google.com |

| Prenyltransferase | PaxC, LtmC, TerC | Attaches the geranylgeranyl moiety to the indole ring | Tryptophan derivative & GGPP | 3-Geranylgeranylindole | nih.gov |

| FAD-dependent Monooxygenase | PaxM | Epoxidation of the geranylgeranyl chain | 3-Geranylgeranylindole | Epoxidized 3-geranylgeranylindole | google.com |

| Terpene Cyclase | PaxB | Catalyzes the polycyclization cascade | Epoxidized 3-geranylgeranylindole | Paspaline | wgtn.ac.nznih.gov |

| Cytochrome P450 Monooxygenase | PaxP | Hydroxylation of the paspaline core | Paspaline | 13-desoxypaxilline | google.com |

| Cytochrome P450 Monooxygenase | PaxQ | Further oxidation to form the final product | 13-desoxypaxilline | Paxilline | google.com |

This coordinated action of core and decoration enzymes, encoded by biosynthetic gene clusters, allows fungi to produce a remarkable array of complex indole-diterpenes from simple precursors. wgtn.ac.nzgoogle.com

Mechanistic Biological Activities of 1h Indole 5,6 Diol and Its Derivatives

Antioxidant and Anti-inflammatory Mechanisms

The antioxidant and anti-inflammatory activities of 1H-indole-5,6-diol (also known as 5,6-dihydroxyindole (B162784), DHI) and its derivatives are complex, involving direct interaction with reactive oxygen species (ROS) and modulation of inflammatory signaling pathways.

Melanin (B1238610) precursors like DHI and its derivative 5,6-dihydroxyindole-2-carboxylic acid (DHICA) have been studied as modulators of oxidative stress. sigmaaldrich.com Research investigating their effect on the Fenton reaction—a model for oxidative stress triggered by iron release during inflammation—revealed that DHICA is a powerful inhibitor of oxidation, proving more efficient than typical hydroxyl radical (HO•) scavengers. sigmaaldrich.com The mechanism involves direct, efficient interaction with hydroxyl radicals. sigmaaldrich.com Both DHI and DHICA can also chelate iron ions, which contributes to their antioxidant effect. sigmaaldrich.com However, the role of DHI is nuanced; in the presence of air, it can act as a pro-oxidant at low indole-to-iron ratios, an effect that is suppressed by the exclusion of oxygen. sigmaaldrich.com At higher ratios, it shifts to an antioxidant. sigmaaldrich.com This dual activity is attributed to the ability of semiquinones, generated from indole (B1671886) autoxidation, to recycle Fe(II) ions, thereby promoting oxidation under certain conditions. sigmaaldrich.com

The broader anti-inflammatory mechanisms of indole-related compounds often involve the modulation of key signaling pathways. Generally, many plant-derived phytochemicals exert anti-inflammatory effects by suppressing the activity of pathways like nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). mdpi.com This suppression, in turn, reduces the production of pro-inflammatory cytokines such as interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), which are central to the inflammatory cascade. mdpi.com The reduction of oxidative stress by eliminating ROS can also indirectly inhibit the activation of the NF-κB pathway, further contributing to the anti-inflammatory effect. mdpi.com

Receptor Agonism and Modulation: Insights from GPR35 Studies

G protein-coupled receptor 35 (GPR35), an orphan receptor implicated in inflammation and metabolic disorders, has been identified as a molecular target for derivatives of 1H-indole-5,6-diol. nih.gov Specifically, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key intermediate in the synthesis of eumelanin (B1172464), is recognized as a moderately potent GPR35 agonist. nih.govmedchemexpress.comnih.gov

| Assay Method | Cell Line | EC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Tango β-arrestin Translocation | U2OS | 23.2 | nih.govmedchemexpress.com |

| Dynamic Mass Redistribution (DMR) | HT-29 | 23.6 | nih.gov |

Enzymatic Inhibition Studies (Non-Clinical Focus)

α-Glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia. Various indole derivatives have demonstrated potent α-glucosidase inhibitory activity.

In one study, a series of synthesized 3,3-di(indolyl)indolin-2-ones were evaluated for their inhibitory effects. nih.gov Many of these compounds showed significantly higher percentage inhibition than the standard drug acarbose at a concentration of 50 μg/ml. nih.gov While acarbose exhibited 19 ± 5% inhibition, the indole derivatives ranged from 37 ± 11% to as high as 94 ± 3% inhibition. nih.gov

Another study on thiazolidinone-based indole derivatives reported inhibitory activity in terms of IC₅₀ values. Several of these compounds were more potent than acarbose. For example, one of the most active derivatives had an IC₅₀ value of 2.40 ± 0.10 μM against α-glucosidase, which is several folds better than that of acarbose (IC₅₀ = 11.70 ± 0.10 μM). nih.gov

| Inhibitor Class | Measurement | Value | Standard Drug (Acarbose) | Reference |

|---|---|---|---|---|

| 3,3-di(indolyl)indolin-2-ones | % Inhibition (at 50 μg/ml) | 37% to 94% | 19% | nih.gov |

| Thiazolidinone-based indole derivative | IC₅₀ | 2.40 μM | 11.70 μM | nih.gov |

Fructose-1,6-bisphosphatase Allosteric Inhibition

Indole derivatives have been identified as a significant class of allosteric inhibitors for Fructose-1,6-bisphosphatase (FBPase), a key rate-limiting enzyme in gluconeogenesis. nih.govmdpi.com The inhibition of FBPase is a therapeutic strategy for managing type 2 diabetes, as its upregulation is linked to excessive hepatic glucose production. nih.govacs.org These indole-based inhibitors function by binding to the allosteric site of the enzyme, which is the same pocket that binds the natural inhibitor, adenosine monophosphate (AMP). nih.govnih.gov

The mechanism of inhibition involves the indole scaffold situating itself within the purine pocket of the AMP binding site, where it establishes hydrophobic interactions with amino acid residues such as Glu20, Ala24, and Leu30. nih.gov X-ray crystallography studies have revealed that the 2-carboxyl group on the indole ring is crucial for binding affinity, as it mimics the phosphate group of AMP and forms extensive hydrogen bonds with residues like Thr27, Gly28, and Thr31. nih.gov By occupying this allosteric site, the inhibitors stabilize the enzyme in a less active conformation, thereby reducing its catalytic activity. nih.govnih.gov

A series of novel indole derivatives have been synthesized and evaluated for their inhibitory potency against human FBPase. nih.govebi.ac.uk The structure-activity relationship studies have shown that substitutions at various positions on the indole ring significantly influence the inhibitory activity. For instance, compound 14c from one study was identified as a highly potent inhibitor with a half-maximal inhibitory concentration (IC50) value of 0.10 μM. nih.govebi.ac.uk

| Compound | Description | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | 7-Nitro-1H-indole-2-carboxylic acid derivative, identified as a potent lead structure. | Potent, low molecular weight | nih.gov |

| Compound 14c | A novel indole derivative with high potency. | 0.10 | nih.govebi.ac.uk |

| Compound 22f | Indole-2-carboxylic acid scaffold with an N-acylsulfonamide moiety at the 3-position. | Submicromolar | nih.gov |

| Compound 22g | Indole-2-carboxylic acid scaffold with an N-acylsulfonamide moiety at the 3-position. | Submicromolar | nih.gov |

| AMP | Natural allosteric inhibitor, used as a reference. | 3.3 ± 0.1 | nih.gov |

Tubulin Polymerization Inhibition

The indole scaffold is a "privileged" structure in the development of anticancer agents that function by inhibiting tubulin polymerization. nih.govmdpi.com Tubulin inhibitors interfere with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. mdpi.comtandfonline.com By disrupting microtubule formation, these agents can arrest the cell cycle and induce apoptosis in rapidly proliferating cancer cells. mdpi.commdpi.com Many indole derivatives target the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. nih.govnih.gov

A wide variety of synthetic indole-based compounds, including aroylindoles, arylthioindoles, and fused indole systems, have demonstrated potent inhibition of tubulin polymerization. nih.gov For example, certain 2-phenylindole derivatives have been shown to potently inhibit tubulin polymerization and cancer cell growth. researchgate.net Similarly, some 5,6-dihydroindolo[2,1-a]isoquinoline derivatives with hydroxy substitutions exhibit strong inhibitory activity on tubulin polymerization, which is believed to be the primary mechanism for their cytostatic effects. nih.gov

Research has led to the development of numerous indole derivatives with significant tubulin polymerization inhibitory activity, often in the sub-micromolar range.

| Compound Class/Example | Description | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 1k | A 7-heterocyclyl-1H-indole derivative. | 0.58 ± 0.06 | nih.gov |

| Compound 1 (Indole-acrylamide) | Substituted indole-acrylamide derivative targeting Huh7 hepatocellular carcinoma cells. | 5.0 | mdpi.com |

| Compound 4 (Indole-thiadiazole hybrid) | Hybrid molecule showing dual inhibition of tubulin and TrxR. | 0.81 | mdpi.com |

| Compound 7i (Indole/1,2,4-triazole hybrid) | An oxime-based derivative. | 3.03 ± 0.11 | mdpi.com |

| Colchicine | Reference compound. | 2.1 ± 0.1 | nih.gov |

Cellular Response Mechanisms (Apoptosis, Cell Cycle) in Research Models

The inhibition of tubulin polymerization by indole derivatives directly triggers specific cellular response mechanisms, primarily cell cycle arrest and apoptosis (programmed cell death). mdpi.commdpi.com By disrupting the formation of the mitotic spindle, these compounds prevent cancer cells from successfully completing mitosis, leading to an arrest in the G2/M phase of the cell cycle. mdpi.comresearchgate.net This mitotic arrest is a critical checkpoint; if the cell cannot resolve the spindle defect, it initiates the apoptotic cascade. mdpi.com

Numerous studies on various cancer cell lines have demonstrated this mechanism. For instance, certain indole-acrylamide and indole-thiadiazole derivatives have been shown to induce G2/M phase arrest in liver and other cancer cells, which is followed by apoptotic cell death. mdpi.com The induction of apoptosis is often confirmed by observing characteristic morphological changes, the activation of key effector proteins like caspases (e.g., caspase-3), and the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family. mdpi.comtandfonline.com For example, some indole derivatives cause an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. mdpi.com

The brominated indole derivative 6-bromoisatin , isolated from a marine gastropod, was found to inhibit cancer cell viability, induce apoptosis by increasing caspase 3/7 activity, and cause cell cycle arrest in the G2/M phase in HT29 colorectal cancer cells. nih.gov Similarly, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives were also found to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov

Role as Signaling Molecules in Biological Systems

Bacterial Physiology

Indole is a widespread signaling molecule in microbial communities, influencing a variety of bacterial physiological processes. nih.govoup.com Produced by over 85 bacterial species, indole can function as an intercellular signal that regulates behaviors such as biofilm formation, motility, plasmid stability, virulence, and antibiotic resistance. nih.govoup.combohrium.com For example, in Escherichia coli, indole production at high concentrations during the stationary phase can affect biofilm architecture and confer resistance to certain antibiotics through the activation of exporter pumps. nih.govresearchgate.net

While indole exhibits characteristics of a quorum-sensing signal, its classification as a true signaling molecule for coordinating population behavior is still debated, as a specific receptor system has not been definitively identified in all cases. nih.gov Some recent findings suggest that at high concentrations, indole may alter bacterial physiology by causing membrane disruption and reducing cellular energy rather than through a classic receptor-mediated pathway. nih.gov Nevertheless, its role as a crucial communication signal that can modulate the physiology of both indole-producing and non-producing bacteria in a shared environment is well-established. oup.comnih.gov

Plant Biology

In the plant kingdom, indole derivatives are fundamental signaling molecules that regulate nearly all aspects of growth and development. nih.govnih.gov The most prominent of these is Indole-3-acetic acid (IAA) , the primary and most abundant auxin, a class of plant hormones. frontiersin.orgresearchgate.net IAA is involved in critical processes such as cell elongation, division, and differentiation. It plays a central role in root and fruit formation, apical dominance, and responses to light (phototropism) and gravity (gravitropism). nih.govresearchgate.net

Other indole compounds, such as Indole-3-butyric acid (IBA) , also function as auxins, often by being converted into IAA within the plant. frontiersin.org These molecules act by binding to specific receptor proteins, which triggers downstream signaling cascades that alter gene expression and lead to physiological changes. nih.gov Furthermore, indole itself can act as a volatile signal that primes plant immune systems against pests and diseases, demonstrating the versatility of this chemical scaffold in plant biology. nih.govfrontiersin.org

Research on Structure-Activity Relationships (SAR) for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the biological effects of indole derivatives, whether for inhibiting enzymes or modulating cellular processes.

For the allosteric inhibition of FBPase, SAR studies on N-arylsulfonyl-indole-2-carboxamide derivatives have revealed several key features. The indole moiety and bulky or positively charged substituents are important for hydrophobic interactions within the binding pocket. mdpi.com The 2-carboxyl group is a critical feature for binding, while substitutions at other positions fine-tune the potency. For example, incorporating a hydrogen-bond acceptor at the 7-position and an alkyl group (like ethyl or propyl) at the 5-position of the indole ring generally benefits the inhibitory activity. nih.govacs.org

In the context of tubulin polymerization inhibition, SAR analysis has provided detailed insights. For combretastatin A-4 analogues based on an indole scaffold, the substitution of a methoxy (B1213986) group at the C-6 position of the indole nucleus plays an important role in inhibiting cell growth. nih.gov The nature of the linker between the indole core and other aromatic rings also significantly impacts activity. nih.gov Studies on bis-indole compounds have shown that the linkage position between the two indole rings (e.g., 6–6′ linkage) is critical for adopting the correct shape to fit into the target protein's hydrophobic pocket. nih.govacs.org The presence of electron-donating groups on the indole ring can sometimes enhance biological activity compared to electron-withdrawing groups. wisdomlib.org These SAR studies provide a rational basis for the design of more potent and selective indole-based therapeutic agents. nih.govresearchgate.netnih.gov

Advanced Characterization and Computational Studies of 1h Indole 5,6 Diol

Spectroscopic and Spectrometric Elucidation Methods for Research

A suite of spectroscopic and spectrometric techniques is indispensable for the structural confirmation and study of 1H-Indole-5,6-diol and its derivatives.

Application of Advanced NMR Techniques (e.g., HMBC, COSY, 1H-NMR, 13C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of indole (B1671886) derivatives in solution. One-dimensional techniques like 1H-NMR and 13C-NMR provide direct information about the chemical environment of hydrogen and carbon atoms, respectively. For 1H-Indole-5,6-diol, specific chemical shifts have been experimentally determined, confirming the arrangement of its atoms. rsc.org Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular puzzle. mdpi.comscielo.org.za COSY spectra reveal proton-proton couplings within the molecule, while HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, allowing for the unambiguous assignment of all signals and confirmation of the connectivity of the indole core. researchgate.net While detailed 2D NMR data for the parent 1H-Indole-5,6-diol is not extensively published, the application of these techniques is standard practice for confirming the structures of related indole alkaloids. scielo.org.zaresearchgate.net

Published NMR data for 1H-Indole-5,6-diol provides key reference points for its identification:

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constants (J) | Assignment |

|---|---|---|---|---|

| 1H-NMR | DMSO-d6, 300 MHz | 10.41 | s | N-H |

| 8.47 | s | O-H | ||

| 8.21 | s | O-H | ||

| 7.04-6.94 | m | H-2 or H-3 | ||

| 6.81 | s | H-4 or H-7 | ||

| 6.18-6.05 | m | H-2 or H-3 | ||

| 13C-NMR | DMSO-d6, 101 MHz | 142.5 | C-5 or C-6 | |

| 140.4 | C-5 or C-6 | |||

| 130.3 | C-7a | |||

| 122.5 | C-3a | |||

| 120.2 | C-2 | |||

| 104.4 | C-4 or C-7 | |||

| 100.1 | C-3 | |||

| 97.1 | C-4 or C-7 |

Mass Spectrometry (GC-MS, UPLC-MS, HRESIMS) in Mechanistic and Metabolomic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides highly accurate mass measurements, which allows for the confident determination of a molecule's chemical formula. For 1H-Indole-5,6-diol, HRMS (ESI+) analysis has determined the mass of the protonated molecule [M+H]+ to be 150.0546, which corresponds to the chemical formula C8H8O2N. rsc.org Techniques that couple chromatography with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are essential in metabolomic studies for separating and identifying indole derivatives and their metabolites within complex biological mixtures. whiterose.ac.uk High-resolution techniques like Orbitrap MS can provide detailed fragmentation data, aiding in mechanistic studies of its polymerization and degradation pathways. preprints.org

Vibrational Spectroscopy (IR, FTIR, ATR-IR) in Structural Characterization

Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FTIR), and Attenuated Total Reflectance (ATR-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ugent.beresearchgate.net The IR spectrum of 1H-Indole-5,6-diol shows characteristic absorption bands that confirm its key structural features. rsc.org The broad band observed around 3434 cm-1 is indicative of O-H and N-H stretching vibrations. rsc.org Other notable peaks include those for aromatic C-H stretching (3121, 3045 cm-1) and aromatic C=C ring stretching (1629, 1583, 1491 cm-1). rsc.org The use of ATR sampling accessories is a common and convenient method for obtaining IR spectra of solid or liquid samples. rsc.orgpreprints.org Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which are then compared with experimental spectra to support structural assignments. mdpi.com

| Wavenumber (cm-1) | Vibrational Assignment |

|---|---|

| 3434 (broad) | O-H and N-H stretching |

| 3121, 3045 | Aromatic C-H stretching |

| 1629, 1583, 1491, 1460 | Aromatic C=C ring stretching |

| 1359, 1298, 1271 | In-plane bending and stretching modes |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates for each atom, revealing bond lengths, bond angles, and intermolecular interactions. While obtaining suitable crystals of the highly reactive 1H-Indole-5,6-diol can be challenging, its structure has been determined by X-ray diffraction and is available in crystallographic databases. ebi.ac.uknih.gov The analysis of related polyhydroxylated indole derivatives and other diols by X-ray crystallography further underscores the power of this method for definitive structural proof and for understanding solid-state packing and hydrogen-bonding networks. nih.gov

Electronic Circular Dichroism (ECD) for Chiral Compound Studies

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of chiral molecules. researchgate.net The 1H-Indole-5,6-diol molecule itself is achiral and therefore does not produce an ECD signal. However, ECD is a critical tool for studying chiral derivatives of 1H-Indole-5,6-diol and other chiral indole alkaloids. e-nps.or.kr The absolute configuration of a chiral compound can be determined by comparing its experimental ECD spectrum with the spectrum predicted by quantum chemical calculations, typically using time-dependent density functional theory (TDDFT). springermedizin.denih.gov This combination of experimental and theoretical ECD has become a powerful and widely used method for assigning the absolute stereochemistry of complex natural products when single crystals for X-ray analysis cannot be obtained. e-nps.or.krspringermedizin.de

Quantum Chemical and Theoretical Investigations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, provide profound insights into the molecular properties and reactivity of 1H-Indole-5,6-diol that are often inaccessible by experiment alone. researchgate.neteurjchem.com These computational studies are crucial for understanding its role as a building block of eumelanin (B1172464). rsc.org Theoretical investigations have been used to explore its photophysics, including the pathways for non-radiative decay after UV light absorption, which is fundamental to its photoprotective function. researchgate.netnih.govacs.org Researchers have employed ab initio calculations to model the oxidative polymerization mechanism, explaining how monomers couple to form dimers and larger oligomers. acs.orgpolymtl.caacs.orgnih.gov Furthermore, DFT has been used to predict the electronic and optical properties of 1H-Indole-5,6-diol and its oligomers, correlating structural features with their unique, broad UV-visible absorption spectra. mdpi.comnih.govcapes.gov.br Such studies involve calculating frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and simulating electronic transitions to rationalize the compound's reactivity and color. mdpi.comacs.orgaip.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density of a system, DFT can accurately calculate molecular properties and predict chemical reactivity. For indole derivatives, DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide optimized geometrical parameters that are in good agreement with experimental values. vulcanchem.comresearchgate.net

While specific, published DFT studies focusing solely on the electronic properties of 1H-Indole-5,6-diol are not extensively available, the methodology has been applied to closely related structures. vulcanchem.com For instance, DFT calculations have been used to determine the redox potentials of 5,6-dihydroxyindole (B162784), a precursor and closely related analog. researchgate.net These studies indicate that the dihydroxyindole form has a very low redox potential, while its oxidized form, 5,6-indolequinone, possesses a high redox potential, making it suitable for applications like cathode materials in batteries. researchgate.net Such calculations are crucial for predicting how 1H-Indole-5,6-diol and its derivatives will behave in different chemical environments, particularly in redox reactions which are central to its biological activity and role as a melanin (B1238610) precursor.

Table 1: Theoretical Parameters for Indole Derivatives from Computational Studies

| Compound/Derivative Class | Computational Method | Key Predicted Properties | Reference |

|---|---|---|---|

| Indole and 5-aminoindole | DFT-B3LYP/6-311++G(d,p) | Optimized geometry, vibrational frequencies | researchgate.net |

| 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one | DFT-B3LYP/6-311+G | Optimized geometry, IR spectra, bond lengths | researchgate.net |

| 5,6-dihydroxyindole | DFT | Redox potential (-0.26 V vs. Li) | researchgate.net |

HOMO and LUMO Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity. acs.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized, which is often associated with higher biological activity. nih.gov For 5,6-dihydroxyindole, theoretical studies have shown a linear correlation between the HOMO-LUMO gap and its redox potential. researchgate.net This analysis helps explain the charge transfer interactions within the molecule and its susceptibility to oxidative processes. By analyzing the distribution of these orbitals, scientists can predict which parts of the 1H-Indole-5,6-diol molecule are likely to be involved in electron transfer reactions, a fundamental aspect of its antioxidant properties and interactions with biological targets. researchgate.netacs.org

Table 2: Frontier Orbital Properties and Reactivity Descriptors

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and kinetic stability. A small gap implies high reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; a large value indicates high reactivity. nih.gov |

Electrostatic Potential Mapping and Non-Covalent Interactions

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. nih.gov It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are invaluable for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. nih.gov

Computational Prediction of Binding Sites and Ligand Interactions

Computational methods are instrumental in predicting how a ligand, such as 1H-Indole-5,6-diol, interacts with a biological target, typically a protein or enzyme. By modeling the ligand and the receptor, these techniques can identify potential binding sites and predict the specific interactions that stabilize the ligand-receptor complex.

The benzene (B151609) and pyrrole (B145914) rings of the indole structure can form hydrophobic and π-stacking interactions with the amino acid residues of a protein. Meanwhile, the nitrogen atom and the two hydroxyl groups at the 5 and 6 positions can act as hydrogen bond donors and acceptors. These combined interactions determine the binding affinity and specificity of the molecule. For example, derivatives of indoline-5,6-diol have been computationally screened against receptors implicated in neurodegeneration, such as NMDA receptors, using tools like AutoDock Vina to predict binding modes.

In Silico Modeling and Molecular Docking Studies in Enzyme-Ligand Research

In silico modeling, particularly molecular docking, has become a cornerstone of drug discovery and enzyme-ligand research. researchgate.net This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand in the active site of the enzyme and evaluating the binding affinity using a scoring function, which estimates the free energy of binding.

Molecular docking studies on various indole derivatives have successfully predicted their inhibitory potential against a range of enzymes. nih.govd-nb.infod-nb.info For instance, indole derivatives have been docked against the COX-2 enzyme to estimate their anti-inflammatory potential and against β-glucuronidase to explore their inhibitory activity. nih.govd-nb.info In the context of 1H-Indole-5,6-diol and its analogs, docking studies can elucidate how the molecule interacts with the active site of enzymes involved in processes like melanin synthesis or pathological conditions. smolecule.com These studies can guide the design of more potent and selective inhibitors by identifying key interactions that can be enhanced through chemical modification of the indole scaffold. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1H-Indole-1,6-diol |

| 1H-Indole-5,6-diol |

| 5,6-dihydroxyindole |

| 5-aminoindole |

| 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one |

| 1H-Indole-5,6-diol, 1-ethyl- |

| Indoline-5,6-diol hydrobromide |

| 5,6-indolequinone |

| 1-Butyl-1H-indole-5,6-diol |

| Indomethacin |

| Ascorbic acid |

| 3-(5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-yl)benzene-1,2-diol |

Research Applications and Prospects of 1h Indole 5,6 Diol in Chemical Biology

Utilization as Precursors for Fluorescent Probes and Dyes

The indole (B1671886) scaffold is a core component of many fluorescent molecules. While direct evidence for 1H-indole-5,6-diol as a precursor to calcein (B42510) is not established, its structural motifs are relevant to the synthesis of various fluorescent probes and dyes. The development of novel heterocyclic skeletons for probes exhibiting excited-state intramolecular proton transfer (ESIPT) has involved indole derivatives. nih.gov For instance, researchers have explored modifying the C-2 position of NH-indole derivatives to create molecules with visible emission properties. nih.gov

The synthesis of fluorescent probes often involves creating molecules with specific donor-acceptor groups to control their emission wavelengths. nih.gov The dihydroxy functionality of 1H-indole-5,6-diol offers reactive sites for chemical modification, allowing for its potential incorporation into more complex dye structures. The general principle involves using phosphoramidite (B1245037) reagents that contain a fluorophore moiety, which can be based on various heterocyclic structures, for integration into larger molecules like oligonucleotides. google.com Photocatalytic methods using visible light have also been developed to synthesize fluorescent indoles within cellular environments, highlighting the adaptability of the indole core for creating probes for biological imaging. acs.org

Development of Chemical Sensors and Biosensors

The indole structure is a valuable platform for the development of chemical sensors and biosensors. bingol.edu.trhust.edu.vn These sensors are designed to detect specific analytes through measurable changes in their physical or chemical properties, such as fluorescence or color. nih.gov Indole derivatives can be functionalized to act as recognition elements that selectively bind to target molecules. units.it

For example, Schiff base optical probes incorporating heterocyclic structures have been designed as chemosensors for detecting ions like cyanide (CN⁻) in aqueous environments. nih.gov The mechanism of these sensors can involve processes like ESIPT, where the binding of an analyte triggers a change in the fluorescence properties of the probe. nih.gov While specific sensors based directly on 1H-indole-5,6-diol are not extensively documented in the provided results, the broader class of indole-based compounds shows significant promise in this area. The reactive hydroxyl groups on 1H-indole-5,6-diol make it a suitable starting material for creating derivatives that could serve as the active component in such sensory devices. vulcanchem.com

Application in Radiotracer Development for Research (e.g., Tauopathy Imaging Research)

Positron Emission Tomography (PET) is a powerful imaging technique that uses radiotracers to visualize and quantify biological processes in vivo. There is a critical need for effective PET tracers to image tau protein aggregates, which are hallmarks of neurodegenerative diseases known as tauopathies, including Alzheimer's disease (AD) and progressive supranuclear palsy (PSP). nih.govnih.gov

Indole-based scaffolds are being actively investigated for the development of novel tau PET radiotracers. nih.gov The research aims to create ligands that can selectively bind to different isoforms of tau aggregates (e.g., 3R and 4R tau). nih.gov For example, a novel 2-(6-(piperidin-1-yl)pyridin-3-yl)-1H-indole scaffold has been developed to create radiotracers for imaging 4R-tauopathies. nih.gov

The synthesis of these radiotracers involves labeling precursor molecules with a positron-emitting isotope, such as Fluorine-18 ([¹⁸F]). nih.govnih.gov The chemical structure of the precursor is critical, and modifications to the indole ring, such as the position of the fluorine substituent, can significantly impact the tracer's binding affinity and brain uptake. nih.gov Although 1H-indole-5,6-diol itself is not directly mentioned as a precursor, its derivatives, such as 5-hydroxy-1H-indol-2-yl containing compounds, are used in the synthesis of advanced radiotracer candidates. nih.gov

Indole Derivatives as Research Tools for Exploring Cellular Processes

Indole derivatives are valuable research tools for investigating a wide range of cellular processes. unipd.it Their diverse biological activities allow them to be used to modulate the function of specific proteins or pathways. For instance, some indole derivatives exhibit antitumor properties by affecting cell cycle regulation and intracellular signaling. io.gliwice.pl

1H-Indole-5,6-diol itself has been shown to have cytotoxic effects and broad-spectrum antimicrobial activity. chemsrc.com It can be used in in-vitro studies to understand cellular defense mechanisms and the effects of oxidative stress. chemsrc.com Furthermore, the ability to synthesize indoles within living cells through photocatalysis opens up new avenues for using these compounds to probe biological functions in real-time with high spatial and temporal control. acs.org This bioorthogonal chemistry approach allows for the creation of fluorescent indole products inside cells, enabling the visualization of specific cellular structures or processes. acs.org

Future Directions in the Academic Exploration of 1H-Indole-5,6-diol

The future academic exploration of 1H-indole-5,6-diol and its derivatives holds considerable promise across multiple disciplines. A key area of future research will likely focus on its role as a versatile building block in medicinal chemistry and materials science. smolecule.comsmolecule.com

Key future research directions include:

Advanced Drug Discovery: Leveraging the 1H-indole-5,6-diol scaffold to synthesize novel compounds with potential therapeutic applications, building on the known antitumor, antibacterial, and anti-inflammatory properties of indole derivatives. smolecule.com

Next-Generation Biosensors: Designing more sophisticated and selective sensors for detecting biomarkers, pollutants, or pathogens. This involves creating novel derivatives with enhanced fluorescence or electrochemical properties that respond to specific targets.

Materials Science Innovation: Exploring the use of 1H-indole-5,6-diol derivatives in the synthesis of new polymers and materials with unique optical or electronic properties for applications in electronics and photonics. smolecule.com

Elucidating Biological Pathways: Further investigation into the interactions of 1H-indole-5,6-diol and its metabolites within biological systems, particularly its role in melanogenesis and cellular responses to oxidative stress. This could reveal new regulatory mechanisms and potential targets for intervention in diseases related to pigmentation or oxidative damage.

Tauopathy Imaging: Continued development of indole-based PET radiotracers with improved selectivity and affinity for different tau aggregate structures, which is crucial for the diagnosis and monitoring of various neurodegenerative diseases. nih.govnih.gov

The inherent reactivity and biological significance of the 1H-indole-5,6-diol structure make it a fertile ground for continued scientific inquiry, promising new tools and insights for chemical biology and beyond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.